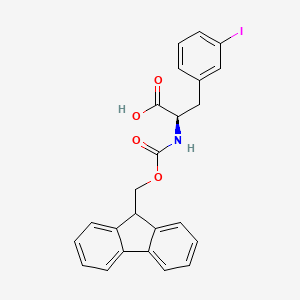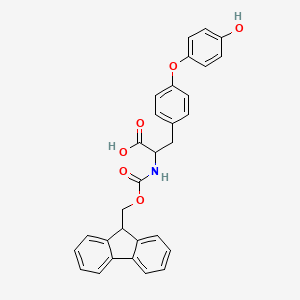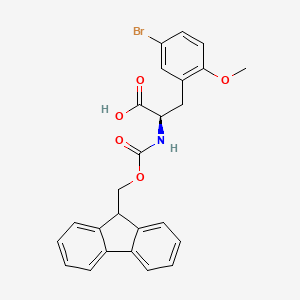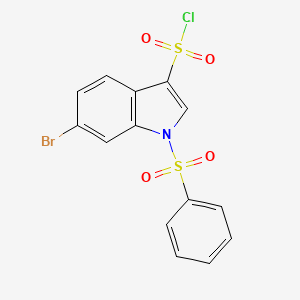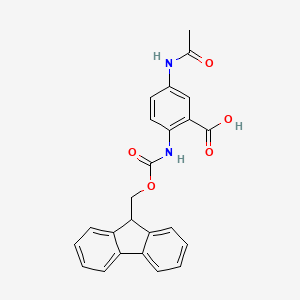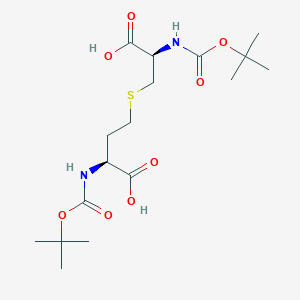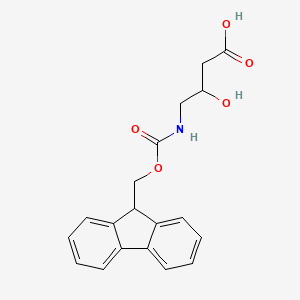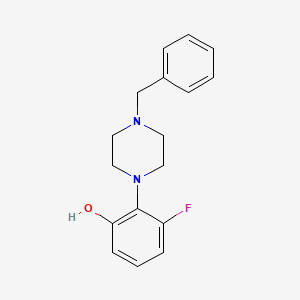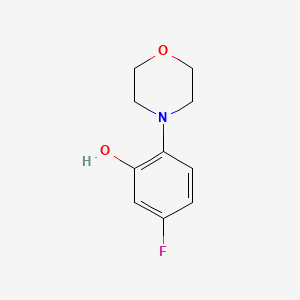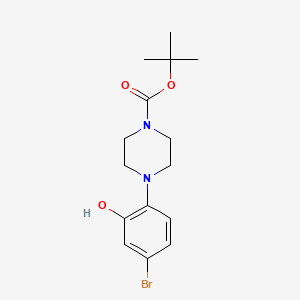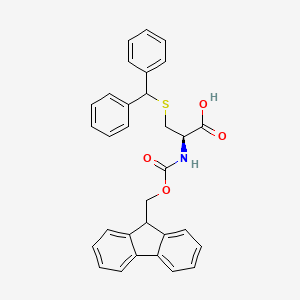
Fmoc-cys(dpm)-oh
概要
説明
“Fmoc-Cys(Dpm)-OH” is a novel L-cysteine derivative that utilizes the diphenylmethyl type protecting groups for thiol protection . It is also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-diphenylmethyl-L-cysteine .
Synthesis Analysis
“Fmoc-Cys(Dpm)-OH” is used in Fmoc Solid Phase Peptide Synthesis (SPPS) for the introduction of Cys residues . The Dpm group has increased stability compared to Trt, enabling selective removal of Mtt groups on the solid phase with dilute TFA without loss of Dpm groups .Molecular Structure Analysis
The molecular formula of “Fmoc-Cys(Dpm)-OH” is C31H27NO4S . The molecular weight is 509.62 g/mol .Chemical Reactions Analysis
In the synthesis of peptides containing Cys, “Fmoc-Cys(Dpm)-OH” presents special challenges to the peptide chemist . The Dpm group has increased stability compared to Trt, enabling selective removal of Mtt groups on the solid phase with dilute TFA without loss of Dpm groups .Physical And Chemical Properties Analysis
“Fmoc-Cys(Dpm)-OH” is a powder form . It is used in Fmoc solid-phase peptide synthesis .科学的研究の応用
Peptide Synthesis
Fmoc-cys(dpm)-oh is widely used in solid-phase peptide synthesis (SPPS) due to its stability and efficiency. It allows for the incorporation of cysteine residues with minimal risk of racemization, which is crucial for maintaining the integrity of the peptide structure. The diphenylmethyl (Dpm) protecting group is stable to low concentrations of trifluoroacetic acid (TFA), making it suitable for Fmoc SPPS where acid-labile protecting groups are required .
Protein Chemistry
In protein chemistry, Fmoc-cys(dpm)-oh’s protecting group plays a significant role. It is used for the selective protection of cysteine residues during the synthesis of peptides and proteins, which is essential for forming disulfide bonds that are critical for protein folding and stability .
Green Chemistry in SPPS
The use of Fmoc-cys(dpm)-oh aligns with green chemistry principles in SPPS by reducing solvent consumption and waste. It contributes to a more sustainable approach to peptide synthesis, which is increasingly important in pharmaceutical manufacturing .
Mechanistic Aspects of SPPS
Fmoc-cys(dpm)-oh is involved in the mechanistic aspects of SPPS, such as the coupling of amino acids and peptide bond formation. Its protective group ensures that the thiol group of cysteine does not interfere with these critical reactions .
作用機序
Target of Action
Fmoc-Cys(Dpm)-OH is a novel L-cysteine derivative that utilizes the diphenylmethyl type protecting groups for thiol protection . The primary target of this compound is the cysteine thiol group, which plays a crucial role in peptide and protein chemistry .
Mode of Action
The compound interacts with its target by protecting the cysteine thiol group, thereby enabling a vast array of peptide and protein chemistry . The Dpm group in Fmoc-Cys(Dpm)-OH has been shown to prevent the risk of racemization during the incorporation of the Cys residue in Fmoc-Solid Phase Peptide Synthesis (SPPS) .
Biochemical Pathways
The protection of the cysteine thiol group by Fmoc-Cys(Dpm)-OH facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . This process affects the biochemical pathways involved in peptide synthesis and protein science .
Pharmacokinetics
The compound’s ability to prevent racemization during cys residue incorporation in fmoc-spps suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of Fmoc-Cys(Dpm)-OH’s action is the successful synthesis of complex disulfide-rich peptides and semisynthesis of proteins . It also enables peptide/protein labeling in vitro and in vivo .
Action Environment
The action of Fmoc-Cys(Dpm)-OH can be influenced by environmental factors such as the conditions used for its deprotection, its use in Boc and Fmoc peptide synthesis, and its comparison to other related Cys protecting groups . These factors can affect the compound’s action, efficacy, and stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPLDYIPIHKRET-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-cys(dpm)-oh | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




